molecular formula C13H18O3 B14768104 Methyl 4-hydroxy-3-isopentylbenzoate

Methyl 4-hydroxy-3-isopentylbenzoate

Cat. No.: B14768104
M. Wt: 222.28 g/mol
InChI Key: HHEBLTFFEIISNB-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-isopentylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core substituted with a hydroxyl group at the 4-position and an isopentyl group at the 3-position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-isopentylbenzoate typically involves the esterification of 4-hydroxy-3-isopentylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and simplify the separation of the product from the reaction mixture.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position of the isopentyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Methyl 4-hydroxy-3-isopentylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of benzoate derivatives on cellular processes. Its hydroxyl and ester groups may interact with biological molecules, providing insights into enzyme-substrate interactions and metabolic pathways.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity, leading to the discovery of new drugs with therapeutic potential.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester group allows for polymerization reactions, resulting in materials with desirable properties for various applications.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-isopentylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis in biological systems, releasing the active benzoic acid derivative, which can then interact with cellular pathways.

Comparison with Similar Compounds

  • Methyl 4-hydroxy-3-methylbenzoate
  • Methyl 4-hydroxy-3-iodobenzoate
  • Methyl 4-hydroxy-3-methoxybenzoate

Comparison: Methyl 4-hydroxy-3-isopentylbenzoate is unique due to the presence of the isopentyl group, which imparts different physical and chemical properties compared to its analogs. For instance, the isopentyl group increases the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes. This uniqueness can be leveraged in applications where specific hydrophobic interactions are desired.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 4-hydroxy-3-(3-methylbutyl)benzoate

InChI

InChI=1S/C13H18O3/c1-9(2)4-5-10-8-11(13(15)16-3)6-7-12(10)14/h6-9,14H,4-5H2,1-3H3

InChI Key

HHEBLTFFEIISNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(C=CC(=C1)C(=O)OC)O

Origin of Product

United States

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